molecular formula C12H18N2O2 B1316514 tert-Butyl (4-amino-3-methylphenyl)carbamate CAS No. 325953-41-1

tert-Butyl (4-amino-3-methylphenyl)carbamate

Cat. No.: B1316514
CAS No.: 325953-41-1
M. Wt: 222.28 g/mol
InChI Key: RGXHWTGFGABIQF-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-3-methylphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-amino-3-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-amino-3-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamates .

Scientific Research Applications

tert-Butyl (4-amino-3-methylphenyl)carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with enzyme surfaces .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxy-3-methylphenylcarbamate
  • tert-Butyl N-(4-hydroxy-3-methylphenyl)carbamate
  • tert-Butyl (3-methylphenyl)carbamate

Uniqueness

tert-Butyl (4-amino-3-methylphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .

Biological Activity

Introduction

Tert-butyl (4-amino-3-methylphenyl)carbamate, a member of the carbamate class, is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 218.29 g/mol

The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, particularly acetylcholinesterase (AChE), leading to inhibition or modulation of their activity. This mechanism is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's disease .
  • Protecting Group in Synthesis : In peptide synthesis, this compound serves as a protecting group for amines, facilitating selective protection and deprotection during the synthesis of peptides and proteins.

Inhibition of Acetylcholinesterase (AChE)

Research indicates that this compound exhibits significant inhibitory effects on AChE. In vitro studies have shown that the compound can effectively inhibit AChE activity, which is essential for managing conditions like Alzheimer's disease. The inhibition mechanism involves the carbamate moiety undergoing decarbamoylation to release an active amine form that binds to AChE .

Neuroprotective Effects

Studies have demonstrated that derivatives of this compound can exhibit neuroprotective effects against amyloid-beta (Aβ) toxicity. For instance, compounds structurally related to this compound have shown the ability to reduce oxidative stress and inflammatory responses in neuronal cell cultures exposed to Aβ . This property suggests potential applications in treating neurodegenerative diseases.

Study 1: AChE Inhibition

In a study assessing various phenolic derivatives, this compound demonstrated an IC50 value indicative of moderate AChE inhibition. The results were compared against established drugs like rivastigmine, highlighting its potential as a therapeutic agent .

Study 2: Neuroprotection Against Aβ

In vitro studies using astrocyte cell cultures treated with Aβ revealed that compounds similar to this compound could mitigate cell death by reducing levels of inflammatory cytokines such as TNF-α. This suggests a protective role against neuroinflammation induced by Aβ aggregation .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl(4-hydroxyphenyl)carbamateHydroxyl group instead of aminoExhibits different solubility and reactivity
Tert-butyl(3-amino-4-methoxyphenyl)carbamateDifferent position of amino and methoxy groupsMay have distinct biological activities
Tert-butyl(2-amino-5-methylphenyl)carbamateMethyl substitution on phenyl ringVariation in steric hindrance affecting reactivity

This table illustrates how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.

Properties

IUPAC Name

tert-butyl N-(4-amino-3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXHWTGFGABIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514887
Record name tert-Butyl (4-amino-3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325953-41-1
Record name tert-Butyl (4-amino-3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 325953-41-1
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